molecular formula C8H15ClO B1329509 2-Ethylhexanoyl chloride CAS No. 760-67-8

2-Ethylhexanoyl chloride

Cat. No.: B1329509
CAS No.: 760-67-8
M. Wt: 162.66 g/mol
InChI Key: WFSGQBNCVASPMW-UHFFFAOYSA-N
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Description

2-Ethylhexanoyl chloride is an organic compound with the molecular formula C8H15ClO. It is a colorless to yellowish liquid with a pungent odor and is miscible with common organic solvents. This compound is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic peroxide initiators .

Mechanism of Action

Safety and Hazards

2-Ethylhexanoyl Chloride is a hazardous substance. It is recommended to wear respiratory protection, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and beware of vapors accumulating to form explosive concentrations .

Future Directions

The 2-Ethylhexanoyl Chloride market is expected to grow in the future . The market growth denotes the continuous expansion of the market associated with this compound, measured through indicators like sales, revenue, and overall economic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylhexanoyl chloride can be synthesized through the reaction of 2-ethylhexanoic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, and the by-products include sulfur dioxide and hydrogen chloride gas. The general reaction is as follows:

C8H16O2+SOCl2C8H15ClO+SO2+HCl\text{C}_8\text{H}_{16}\text{O}_2 + \text{SOCl}_2 \rightarrow \text{C}_8\text{H}_{15}\text{ClO} + \text{SO}_2 + \text{HCl} C8​H16​O2​+SOCl2​→C8​H15​ClO+SO2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of 2-ethylhexanoic acid to a reactor containing thionyl chloride. The reaction mixture is then distilled to separate the desired product from the by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexanoyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the acyl chloride functional group. It can react with various nucleophiles, such as alcohols, amines, and water, to form esters, amides, and carboxylic acids, respectively.

Common Reagents and Conditions:

    Alcohols: Reacts with alcohols in the presence of a base (e.g., pyridine) to form esters.

    Amines: Reacts with amines to form amides.

    Water: Hydrolyzes in the presence of water to form 2-ethylhexanoic acid and hydrogen chloride.

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

2-ethylhexanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSGQBNCVASPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5027308
Record name 2-Ethylhexanoyl chloride
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Molecular Weight

162.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Hexanoyl chloride, 2-ethyl-
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CAS No.

760-67-8
Record name 2-Ethylhexanoyl chloride
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Record name 2-Ethylhexanoyl chloride
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Record name 2-Ethylhexanoyl chloride
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Record name Hexanoyl chloride, 2-ethyl-
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Record name 2-Ethylhexanoyl chloride
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Record name 2-ethylhexanoyl chloride
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Record name 2-ETHYLHEXANOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

87 g (0.6 mol) of 2-ethylhexanoic acid and 890 g of monochlorobenzene are introduced into the reactor and 607 g (6.14 mol) of phosgene are then added over about 30 minutes, while maintaining the temperature of the reaction medium at a maximum of 25° C. The set pressure is adjusted to 10.5 bar relative and the reaction medium is heated. The reaction is complete after one hour 30 minutes. The levels of residual acid and anhydride are zero and the level of 2-ethylhexanoyl chloride obtained is greater than 99.8 mol %.
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
607 g
Type
reactant
Reaction Step One
Quantity
890 g
Type
solvent
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

This time, 10 mmols of N-methyl-2,6-dimethyl-4-pyridone were used and 117 g of phosgene were introduced in the course of 2 and a half hours. A yield of 89% of 2-ethylhexanoyl chloride was obtained, after distillation.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
117 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2-ethylhexanoyl chloride used in the synthesis of Cs2AgInCl6 and Cs2AgSbCl6 nanocrystals?

A1: In the provided research, this compound serves as an acyl halide source. Acyl halides, like this compound, are known to react with metal acetates in the presence of ligands like oleic acid and oleylamine. This reaction ultimately leads to the formation of metal halide nanocrystals. []

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